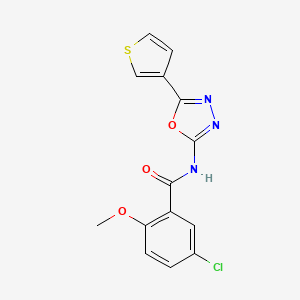

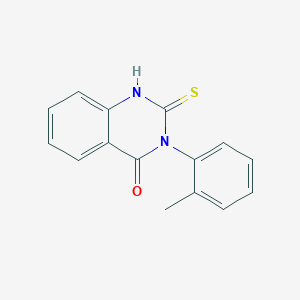

2-巯基-3-邻甲苯-3H-喹唑啉-4-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

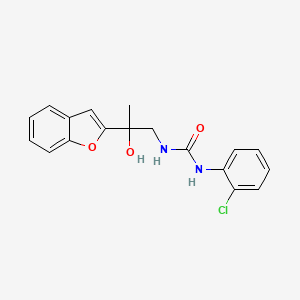

The synthesis of 2-mercapto-3-o-tolyl-3H-quinazolin-4-one involves several key steps, including condensation and substitution reactions. One common method involves the reaction of 3-amino-2-mercapto quinazolin-4(3H)-one with formaldehyde and amines to produce derivatives with potential antimicrobial activities (Alagarsamy et al., 2004). Another approach for synthesizing related quinazolinone derivatives includes coupling reactions and the use of catalysts to promote the formation of the desired products, showcasing the versatility in synthetic methods for this compound class (Parua et al., 2017).

Molecular Structure Analysis

The molecular structure of 2-mercapto-3-o-tolyl-3H-quinazolin-4-one derivatives has been explored using various spectroscopic techniques. Studies have detailed the intra-molecular hydrogen bonding and keto-enol tautomerism, which are key features affecting the chemical behavior and stability of these compounds (Mohammed et al., 2020).

Chemical Reactions and Properties

Quinazolinones undergo various chemical reactions, including N- and S-alkylation, highlighting the nucleophilic nature of nitrogen and sulfur atoms in the molecule. These reactions are pivotal in modifying the molecular structure to enhance biological activity or to introduce new functional groups (Hagar et al., 2016).

科学研究应用

抗微生物活性

2-巯基-3-邻甲基苯基-3H-喹唑啉-4-酮及其衍生物显示出显著的抗微生物特性。Alagarsamy等人(2004年)合成了这一类化合物,展示了显著的抗菌和抗真菌活性(Alagarsamy et al., 2004)。同样,El-Azab(2007年)报告了合成2-巯基喹唑啉酮类似物,显示出广谱的抗微生物活性,表明它们有潜力作为开发强效抗微生物药物的模板(El-Azab, 2007)。

抗肿瘤和抗癌剂

多项研究确定了2-巯基-3-邻甲基苯基-3H-喹唑啉-4-酮衍生物作为有前途的抗肿瘤和抗癌剂。Khalil等人(2003年)的研究合成了一系列衍生物,确定它们为活性抗癌剂(Khalil et al., 2003)。同样,Hamid等人(2001年)发现某些衍生物为活性抗癌剂,显示了在癌症治疗中进一步开发的潜力(Hamid et al., 2001)。

DHFR抑制剂

这一类化合物已被研究为二氢叶酸还原酶(DHFR)抑制剂,在抗菌、抗寄生虫和抗癌治疗中有用。El-Subbagh和Sabry(2021年)专注于2-取代巯基喹唑啉-4(3H)-酮类似物作为DHFR抑制剂,发现某些化合物表现出显著的生物活性(El-Subbagh & Sabry, 2021)。

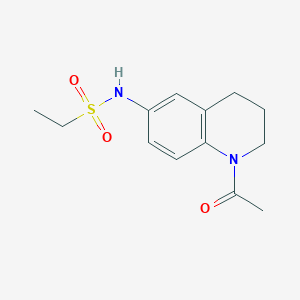

中枢神经系统(CNS)活性

研究还探讨了这一化学类的中枢神经系统活性。Alagarsamy等人(2006年)合成了一系列噻二唑喹唑啉,展示了各种中枢神经系统活性,包括镇痛、抗炎和抗惊厥效应(Alagarsamy et al., 2006)。

分子结构和光谱研究

对2-巯基-3-邻甲基苯基-3H-喹唑啉-4-酮衍生物的分子结构和光谱性质也进行了研究。Hagar等人(2016年)合成了一系列N-和S-烷基化产物,通过各种光谱方法提供了有关它们分子结构的见解(Hagar et al., 2016)。

金属配合物

Chavan和Sawant(2010年)的研究涉及合成含有来自2-巯基-3-邻甲基苯基-3H-喹唑啉-4-酮的噻唑基偶氮配体的金属配合物,有助于了解它们的结构和电化学性质(Chavan & Sawant, 2010)。

绿色化学应用

使用环保溶剂和绿色化学条件合成新型2-巯基-3-邻甲基苯基-3H-喹唑啉-4-酮衍生物的研究也已进行,如Reddy等人(2012年)的研究所示(Reddy et al., 2012)。

作用机制

Target of Action

Quinazolinone derivatives, a class to which this compound belongs, have been known to exhibit a broad spectrum of pharmacological activities .

Mode of Action

Quinazolinones generally interact with their targets through a variety of mechanisms, depending on the specific derivative and target .

Biochemical Pathways

Quinazolinones have been reported to impact a wide range of biological activities, suggesting they may interact with multiple pathways .

Result of Action

Quinazolinones have been reported to exhibit a broad range of biological activities, including antimicrobial, antimalarial, anticancer, and anti-inflammatory effects .

属性

IUPAC Name |

3-(2-methylphenyl)-2-sulfanylidene-1H-quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2OS/c1-10-6-2-5-9-13(10)17-14(18)11-7-3-4-8-12(11)16-15(17)19/h2-9H,1H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITSACSSSWMTFGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=O)C3=CC=CC=C3NC2=S |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60974773 |

Source

|

| Record name | 3-(2-Methylphenyl)-2-sulfanylquinazolin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60974773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5936-35-6 |

Source

|

| Record name | 3-(2-Methylphenyl)-2-sulfanylquinazolin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60974773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-chlorobenzyl)-N-[2-(4-pyridyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]amine](/img/structure/B2489722.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)naphthalene-2-sulfonamide](/img/structure/B2489726.png)

![5-Chloro-2-[1-[(E)-3-phenylprop-2-enyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2489727.png)

![4-((3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2489729.png)

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-(o-tolyloxy)acetamide](/img/structure/B2489730.png)

![1-[(1,3-Benzoxazol-2-ylamino)methyl]cyclohex-2-en-1-ol](/img/structure/B2489732.png)

![3-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}-5-methyl-5a,6,7,8,9,10-hexahydroazepino[2,1-b]quinazolin-12(5H)-one](/img/structure/B2489736.png)